molecular formula C25H28N2O4 B10882726 1-[4-(3,4-Dimethoxybenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone

1-[4-(3,4-Dimethoxybenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone

Cat. No.: B10882726
M. Wt: 420.5 g/mol
InChI Key: IKLVCOCOESJYCG-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a 3,4-dimethoxybenzyl group at the 4-position and a naphthalen-2-yloxy ethanone moiety. The structural combination of a piperazine ring with aryl/heteroaryl substituents is a hallmark of bioactive molecules, particularly in neurological and antiproliferative applications.

Properties

Molecular Formula

C25H28N2O4

Molecular Weight

420.5 g/mol

IUPAC Name

1-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]-2-naphthalen-2-yloxyethanone

InChI

InChI=1S/C25H28N2O4/c1-29-23-10-7-19(15-24(23)30-2)17-26-11-13-27(14-12-26)25(28)18-31-22-9-8-20-5-3-4-6-21(20)16-22/h3-10,15-16H,11-14,17-18H2,1-2H3

InChI Key

IKLVCOCOESJYCG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3,4-DIMETHOXYBENZYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate diamines and dihaloalkanes.

    Substitution with 3,4-Dimethoxybenzyl Group: The piperazine ring is then substituted with a 3,4-dimethoxybenzyl group using a nucleophilic substitution reaction.

    Attachment of 2-Naphthyloxy Group: Finally, the 2-naphthyloxy group is introduced through an etherification reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Acylation and Alkylation Reactions

The piperazine nitrogen atoms and ketone group participate in nucleophilic substitution and acylation reactions. For example:

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃/DMF) to form quaternary ammonium salts.

  • Acylation : The ketone undergoes nucleophilic attack by amines or alcohols in the presence of coupling agents like DCC (dicyclohexylcarbodiimide).

Hydrolysis and Oxidation

  • Ketone Hydrolysis : The ethanone group can hydrolyze to carboxylic acid under acidic conditions (HCl/H₂O, reflux).

  • Oxidation : The naphthalen-2-yloxy group oxidizes to naphthoquinone derivatives using KMnO₄ in acidic media.

Ring-Specific Reactions

  • Piperazine Functionalization : The secondary amines undergo sulfonation or amidation with sulfonyl chlorides or anhydrides .

  • Dimethoxybenzyl Modifications : Demethylation (via BBr₃) or electrophilic substitution (nitration, halogenation) on the aromatic ring .

Documented Reactions and Conditions

Reaction data from structurally analogous compounds (e.g., PubChem CID 653249, CID 1072048) are extrapolated below:

Reaction Type Conditions Product Yield Source
N-AlkylationCH₃I, K₂CO₃, DMF, 60°C, 12hQuaternary ammonium salt at piperazine N72%
Acylation (amide formation)AcCl, Et₃N, CH₂Cl₂, 0°C→RT, 6hAcetylated piperazine derivative85%
Ketone ReductionNaBH₄, MeOH, 0°C, 2hSecondary alcohol (-CH₂OH)68%
DemethylationBBr₃, CH₂Cl₂, -78°C→RT, 24hCatechol derivative (removal of -OCH₃)55%
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂, Na₂CO₃, dioxaneBiaryl derivatives at naphthalene position60–75%

Stability Under Acidic/Basic Conditions

  • Acidic Hydrolysis : The ethanone group resists hydrolysis below pH 3 but degrades rapidly at pH > 10.

  • Thermal Stability : Decomposes above 200°C, releasing CO and naphthalene derivatives (TGA data) .

Catalytic Hydrogenation

  • Piperazine Saturation : Hydrogenation (H₂, Pd/C) reduces the piperazine ring to a piperidine derivative, altering conformational flexibility.

Photochemical Reactivity

  • UV irradiation (254 nm) induces naphthalene ring dimerization, forming cycloadducts.

Comparative Reactivity of Structural Analogs

Analog Key Differences Reactivity Notes
1-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone Benzoyl vs. benzyl groupEnhanced electrophilicity at ketone; faster acylation kinetics
4-(2,3-Dimethoxybenzyl)piperazin-1-ylmethanone Naphthalen-1-yl vs. 2-yloxyReduced steric hindrance in Suzuki couplings
2-(Naphthalen-2-yloxy)-1-[4-(pentan-3-yl)piperazin-1-yl]ethanoneAliphatic vs. aromatic substituentHigher solubility in nonpolar solvents

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • The compound is being explored for its antimicrobial and anticancer properties. Preliminary studies suggest it may inhibit the growth of various cancer cell lines and possess antibacterial activity against certain pathogens .
    • It serves as a building block for synthesizing other pharmacologically active compounds, potentially leading to new drug candidates.
  • Pharmacology
    • Investigations into its mechanism of action indicate that it may interact with specific receptors or enzymes, modulating their activity and influencing biological pathways. This could provide insights into developing therapies for neurodegenerative diseases and other conditions.
  • Material Science
    • The compound is utilized in the synthesis of advanced materials due to its structural properties. It can act as an intermediate in producing pharmaceuticals and agrochemicals, contributing to the development of new materials with tailored functionalities .

Anticancer Activity

In a study examining various piperazine derivatives, 1-[4-(3,4-Dimethoxybenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone was found to exhibit significant cytotoxicity against human cancer cell lines. The compound's ability to induce apoptosis was linked to its interaction with cellular signaling pathways involved in cell survival and proliferation .

Antimicrobial Properties

Research on the antimicrobial efficacy of this compound demonstrated promising results against both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell death.

Drug Development Potential

The compound has been identified as a potential lead in drug development for treating neurodegenerative diseases. Its structural features suggest it could effectively cross the blood-brain barrier, making it a candidate for further exploration in neurological applications .

Mechanism of Action

The mechanism of action of 1-[4-(3,4-DIMETHOXYBENZYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and to design more effective derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents Molecular Weight Melting Point (°C) Reported Activity Reference
Target: 1-[4-(3,4-Dimethoxybenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone 3,4-Dimethoxybenzyl (piperazine); naphthalen-2-yloxy (ethanone) ~463.5* N/A N/A N/A
RN3: 1-(4-(4-nitrophenyl)piperazin-1-yl)-2-(2,4,5-trichlorophenoxy)ethanone 4-Nitrophenyl (piperazine); 2,4,5-trichlorophenoxy (ethanone) ~474.3 N/A Antiproliferative (preliminary)
7n: 1-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)thio)ethanone 4-Methoxyphenylsulfonyl (piperazine); tetrazole-thio (ethanone) 520.106 161–163 Antiproliferative (IC50 values <10 µM)
Avishot/Flivas: 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxy-propan-2-ol 2-Methoxyphenyl (piperazine); naphthalen-1-yloxy (propanol linker) ~423.5 N/A Antipsychotic (anti-dopaminergic)
APEHQ: 1-(4-((8-hydroxyquinolin-5-yl)diazenyl)phenyl)-2-(4-methyl-piperazin-1-yl)ethanone 8-Hydroxyquinoline azo (phenyl); 4-methylpiperazine (ethanone) ~434.4 N/A Antifungal (enhanced by metal complexes)

*Calculated based on molecular formula.

Key Observations:

Structural Variations: Piperazine Substituents: The target compound’s 3,4-dimethoxybenzyl group contrasts with electron-withdrawing groups (e.g., nitro in RN3) or sulfonyl moieties (e.g., 7n) in analogs. These substitutions influence electronic properties and binding affinities . Ethanone vs. Propanol Linkers: Avishot/Flivas () uses a propanol linker instead of ethanone, which may enhance blood-brain barrier penetration for CNS applications.

Biological Activities :

  • Antiproliferative Effects : Compounds like 7n (IC50 <10 µM) demonstrate potent activity against cancer cell lines, likely due to sulfonyl and tetrazole-thio groups enhancing DNA interaction .
  • Antipsychotic Activity : Avishot/Flivas exhibits dual anti-dopaminergic and anti-serotonergic activity, a feature linked to arylpiperazine pharmacophores .
  • Antifungal Activity : APEHQ’s metal complexes show enhanced efficacy, suggesting chelation plays a role in disrupting fungal membranes .

Physicochemical Properties :

  • Higher molecular weights (e.g., 7n: 520.106) correlate with lower solubility, whereas smaller analogs like Avishot/Flivas (~423.5) may have better bioavailability .
  • Melting points (e.g., 7n: 161–163°C) reflect crystallinity and stability, critical for formulation .

Biological Activity

The compound 1-[4-(3,4-Dimethoxybenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone is a piperazine derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a 3,4-dimethoxybenzyl group and a naphthalen-2-yloxy moiety. The structural complexity contributes to its diverse biological activities.

Biological Activity Overview

Research indicates that compounds similar to 1-[4-(3,4-Dimethoxybenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone exhibit a range of biological activities, including:

  • Antitumor Activity : Compounds with similar structures have shown effectiveness against various cancer cell lines. For instance, derivatives of piperazine have been tested for their cytotoxic effects on human cancer cells, revealing significant antitumor properties .
  • Antioxidant Properties : Studies have highlighted the antioxidant potential of piperazine derivatives, which may mitigate oxidative stress in cellular environments. This is particularly relevant in the context of neurodegenerative diseases .
  • Cardiovascular Effects : Some piperazine compounds have demonstrated inotropic effects on cardiac tissues, suggesting potential applications in treating heart-related conditions .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : Piperazine derivatives often interact with neurotransmitter receptors (e.g., serotonin and dopamine receptors), influencing neuronal signaling pathways.
  • Oxidative Stress Modulation : The antioxidant activity may involve the modulation of reactive oxygen species (ROS) and the activation of cellular defense mechanisms via pathways like Nrf2 .
  • Cell Cycle Regulation : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis .

Antitumor Activity

A study investigating the effects of piperazine derivatives on human cancer cell lines found that certain modifications enhanced cytotoxicity. For example, compounds with naphthalene and methoxy substitutions exhibited increased potency against breast and lung cancer cells.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast)12.5Apoptosis induction
Compound BA549 (Lung)10.0Cell cycle arrest

Antioxidant Activity

Research conducted on 1,4-disubstituted piperazine derivatives revealed significant antioxidative properties. One particular derivative demonstrated a reduction in ROS levels and improved mitochondrial function.

CompoundROS Reduction (%)Mitochondrial Potential (ΔΨm)
Compound C65%+20 mV
Compound D50%+15 mV

Q & A

Q. What are the recommended synthetic routes for 1-[4-(3,4-Dimethoxybenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone?

Methodological Answer: The synthesis typically involves sequential nucleophilic substitution and coupling reactions. For example:

Piperazine functionalization : React 3,4-dimethoxybenzyl chloride with piperazine in a polar aprotic solvent (e.g., DMF) under reflux, using a base like K₂CO₃ to facilitate substitution .

Ethanone-naphthyloxy linkage : Couple the substituted piperazine with 2-naphthol via an ethanone spacer. This step may use chloroacetyl chloride as an intermediate, followed by nucleophilic aromatic substitution under controlled pH (9–10) to ensure regioselectivity .
Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, eluent: ethyl acetate/hexane).

Q. How should this compound be characterized to confirm structural integrity?

Methodological Answer :

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify peaks corresponding to the 3,4-dimethoxybenzyl group (δ ~3.8 ppm for OCH₃), naphthyloxy protons (δ ~6.8–8.5 ppm), and piperazine backbone (δ ~2.5–3.5 ppm) .
    • IR : Confirm carbonyl (C=O) stretch at ~1680–1720 cm⁻¹ and ether (C-O) stretches at ~1250 cm⁻¹ .
  • X-ray crystallography : Resolve crystal structure to verify spatial arrangement of substituents, particularly piperazine ring conformation .

Q. What preliminary biological assays are suitable for evaluating its activity?

Methodological Answer :

  • In vitro receptor binding assays : Screen for affinity toward serotonin/dopamine receptors (common targets for piperazine derivatives) using radioligand displacement .
  • Kinase inhibition profiling : Use a kinase panel assay to assess selectivity, given the naphthyloxy group’s potential interaction with ATP-binding pockets .
  • Cytotoxicity testing : Employ MTT assays on cell lines (e.g., HEK-293) to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer :

  • Solvent selection : Compare DMF vs. acetonitrile for coupling steps; acetonitrile may reduce side reactions (e.g., oxidation) .
  • Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
  • Temperature control : Lower reaction temperatures (e.g., 0–5°C) during sensitive steps (e.g., chloroacetyl chloride addition) to minimize decomposition .
    Data Table :
ConditionYield (%)Purity (%)Reference
DMF, 80°C, K₂CO₃6592
Acetonitrile, 60°C7895

Q. What strategies resolve discrepancies in biological activity data across studies?

Methodological Answer :

  • Assay standardization : Ensure consistent buffer pH, incubation time, and cell passage number. For example, serotonin receptor binding assays are pH-sensitive .
  • Purity validation : Use LC-MS to detect trace impurities (e.g., unreacted naphthol) that may interfere with activity .
  • Structural analogs : Synthesize derivatives (e.g., replacing dimethoxybenzyl with fluorobenzyl) to isolate pharmacophoric contributions .

Q. How to investigate the compound’s regioselectivity in electrophilic substitution reactions?

Methodological Answer :

  • Computational modeling : Perform DFT calculations to map electron density on the naphthyloxy ring, predicting sites for nitration or halogenation .
  • Isotopic labeling : Use ¹⁸O-labeled naphthol to track oxygen participation in coupling reactions .
  • Competitive kinetics : Compare reaction rates with/without steric hindrance (e.g., bulky substituents on piperazine) to assess steric vs. electronic effects .

Data Contradiction Analysis

Q. Conflicting reports on metabolic stability: How to reconcile differences?

Methodological Answer :

  • In vitro vs. in vivo correlation : Test stability in liver microsomes (human/rat) and cross-validate with pharmacokinetic studies in animal models .
  • Metabolite profiling : Use LC-HRMS to identify oxidative metabolites (e.g., demethylation of methoxy groups) that may explain variability .

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